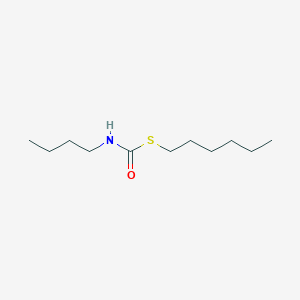
Carbamothioic acid, butyl-, S-hexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamothioic acid, butyl-, S-hexyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, specifically, is derived from carbamothioic acid and features a butyl group and an S-hexyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamothioic acid, butyl-, S-hexyl ester can be synthesized through the reaction of carbamothioic acid with butanol and hexanol under acidic conditions. The general reaction involves the esterification of the carboxylic acid group with the alcohols, facilitated by a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this ester typically involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions to maximize yield. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, butyl-, S-hexyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into carbamothioic acid and the corresponding alcohols (butanol and hexanol) in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carbamothioic acid, butanol, and hexanol.
Reduction: Butanol and hexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Carbamothioic acid, butyl-, S-hexyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamothioic acid, butyl-, S-hexyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis, releasing the active carbamothioic acid, which can then interact with biological molecules. The specific pathways and targets depend on the context of its use and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, butyl-, S-methyl ester
- Carbamothioic acid, ethyl-, S-hexyl ester
- Carbamothioic acid, butyl-, S-propyl ester
Uniqueness
Carbamothioic acid, butyl-, S-hexyl ester is unique due to its specific ester group configuration, which imparts distinct chemical and physical properties. Its longer alkyl chains (butyl and hexyl) contribute to its hydrophobicity and potential interactions with lipid membranes, making it suitable for specific applications in chemistry and biology.
Properties
CAS No. |
120904-03-2 |
|---|---|
Molecular Formula |
C11H23NOS |
Molecular Weight |
217.37 g/mol |
IUPAC Name |
S-hexyl N-butylcarbamothioate |
InChI |
InChI=1S/C11H23NOS/c1-3-5-7-8-10-14-11(13)12-9-6-4-2/h3-10H2,1-2H3,(H,12,13) |
InChI Key |
WUMMEULKGMZOLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC(=O)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-4'-[(1-ethoxyethoxy)methyl]-1,1'-biphenyl](/img/structure/B14281290.png)

![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)

![Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14281322.png)

![3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione](/img/structure/B14281331.png)



![(2R,5R)-1-benzyl-2-(2-chloroethyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B14281356.png)


